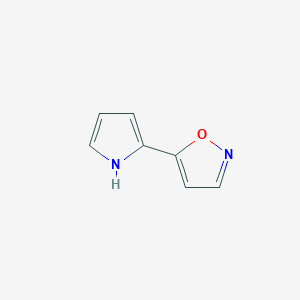

5-(1H-pyrrol-2-yl)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1H-pyrrol-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-2-6(8-4-1)7-3-5-9-10-7/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPGETFDVKMTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 5 1h Pyrrol 2 Yl Isoxazole and Its Derivatives

Ring Opening and Rearrangement Pathways of Isoxazole (B147169) Moiety

The isoxazole ring is known for its susceptibility to cleavage of the weak N-O bond under various conditions, leading to a range of rearrangement and transformation products.

The photochemistry of isoxazoles is a well-studied area, characterized by isomerization reactions that typically proceed through high-energy intermediates. scispace.com Although direct photoisomerization studies on 5-(1H-pyrrol-2-yl)isoxazole are not extensively detailed in the literature, the general photochemical behavior of isoxazoles provides a strong predictive framework for its reactivity.

Irradiation of isoxazoles with UV light (typically in the range of 200–330 nm) initiates the homolysis of the N-O bond. nih.gov This cleavage is the primary step leading to a cascade of rearrangements. The earliest studies, for instance on 3,5-diphenylisoxazole, demonstrated that photoisomerization proceeds through an initial ring contraction to form a 2H-azirine intermediate. scispace.com This acyl-substituted azirine is a key branching point. Depending on the irradiation wavelength and substituents, the 2H-azirine can undergo further transformations. scispace.com

One common pathway is the ring expansion of the 2H-azirine to form a more stable oxazole. scispace.comacs.org This isoxazole-oxazole photoisomerization is a well-established transformation. acs.orgresearchgate.net Alternatively, the 2H-azirine can cleave at the C-N bond to generate a ketenimine intermediate, a reaction often observed when using longer irradiation wavelengths. scispace.com In some cases, a nitrile ylide has also been captured as an elusive intermediate in the pathway from isoxazole to oxazole. acs.org

Step 1: N-O Bond Cleavage: Isoxazole absorbs UV radiation, leading to the cleavage of the weak N-O bond to form a vinylnitrene-type diradical.

Step 2: Ring Contraction: The diradical intermediate rapidly cyclizes to form a 2-acyl-2H-azirine. scispace.com

Step 3: Rearrangement of Azirine: The 2H-azirine can then follow two main pathways:

Path A (Oxazole formation): Cleavage of the C-C bond in the azirine ring forms a nitrile ylide intermediate, which then undergoes 1,5-electrocyclization to yield an oxazole. acs.org

Path B (Ketenimine formation): Cleavage of the C-N bond in the azirine ring leads to the formation of a ketenimine. scispace.com

These pathways are often competitive, and the product distribution can be influenced by substituents and reaction conditions such as the solvent and irradiation wavelength. scispace.com For this compound, it is anticipated that UV irradiation would similarly lead to the formation of the corresponding 2-(1H-pyrrol-2-yl)-oxazole via an azirine intermediate.

Table 1: Key Intermediates and Products in Isoxazole Photoisomerization

| Starting Material | Irradiation (λ) | Key Intermediates | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| 3,5-Diphenylisoxazole | 245 nm | 2-Benzoyl-3-phenyl-2H-azirine | 2,5-Diphenyloxazole | scispace.com |

| 3,5-Dimethylisoxazole | 222 nm | 2-Acetyl-3-methyl-2H-azirine, Nitrile Ylide, Ketenimine | 2,5-Dimethyloxazole | acs.org |

A significant aspect of isoxazole chemistry is its use as a synthon for other heterocyclic systems through domino or tandem reactions. These transformations often begin with the cleavage of the isoxazole N-O bond, followed by intramolecular cyclization or reaction with an external reagent. In the context of this compound derivatives, these reactions can be used to construct new pyrrole (B145914) rings.

Metal-catalyzed domino reactions are particularly effective for transforming isoxazoles into substituted pyrroles. rsc.orgnih.gov A common strategy involves the reaction of 5-alkoxyisoxazoles with 1,3-dicarbonyl compounds under relay catalysis, often using iron and nickel catalysts. rsc.org The mechanism typically involves:

An initial Fe(II)-catalyzed isomerization of the 5-alkoxyisoxazole to a 2H-azirine-2-carboxylate. beilstein-journals.org

The azirine then reacts with the enolate of a 1,3-dicarbonyl compound.

This is followed by a reductive ring-opening and subsequent cyclization/condensation to furnish a highly functionalized 2,4-dicarbonylpyrrole derivative. rsc.org

A similar Fe(II)/Et3N relay catalysis system has been used to synthesize methyl 4-imidazolylpyrrole-2-carboxylates from 5-methoxyisoxazoles and phenacylimidazolium salts. nih.gov Molybdenum hexacarbonyl, Mo(CO)₆, is another effective reagent for mediating the reductive ring-opening of isoxazoles, leading to enamine intermediates that can cyclize to form pyrrole derivatives. acs.orgbeilstein-journals.org For instance, 4-methyleneisoxazol-5-ones can be transformed into methyl 5-aminopyrrole-3-carboxylates via a domino process involving Mo(CO)₆-mediated reductive ring-opening, isomerization, and 1,5-exo-dig cyclization. acs.org

Furthermore, the reaction of 5-alkoxyisoxazoles with malononitrile (B47326) under Fe(II) catalysis provides a direct, atom-economical route to alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates. researchgate.net The reaction of azirinyl(isoxazolyl)ketones with 1,3-diketones, catalyzed by Ni(acac)₂, also serves as a pathway to pyrrole-isoxazole hybrids by expanding the azirine ring into a pyrrole. mdpi.com

Table 2: Examples of Domino Transformations of Isoxazoles to Pyrroles

| Isoxazole Substrate | Reagent(s) | Catalyst | Product Type | Reference(s) |

|---|---|---|---|---|

| 5-Alkoxyisoxazoles | 1,3-Diketones | Fe/Ni Relay | 4-Acylpyrrole-2-carboxylates | rsc.org |

| 5-Methoxyisoxazoles | Phenacylimidazolium salts | Fe(II)/Et₃N | Methyl 4-imidazolylpyrrole-2-carboxylates | nih.govbeilstein-journals.org |

| 4-Methyleneisoxazol-5-ones | Cyanide, then reduction | Mo(CO)₆ | Methyl 5-aminopyrrole-3-carboxylates | acs.org |

| 5-Alkoxyisoxazoles | Malononitrile | Fe(II) | Alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates | researchgate.net |

Functionalization and Derivatization Chemistry of the Pyrrole-Isoxazole System

The presence of two distinct heterocyclic rings allows for a wide range of functionalization reactions, including electrophilic substitutions, cross-couplings, and alkylations/acylations, to modify the core structure.

The pyrrole and isoxazole rings exhibit different reactivities towards electrophiles. The pyrrole ring is an electron-rich π-excessive heterocycle and is highly reactive towards electrophilic substitution, which typically occurs at the C2 or C5 positions. mdpi.com In this compound, the C5 position of the pyrrole ring is substituted, leaving the C3, C4, and N-H positions available for reaction. Electrophilic attack is strongly favored at the C5 and C2 positions, thus the remaining C5-equivalent position (C2 of the parent pyrrole) is the most likely site for substitution if the existing C2 is unsubstituted.

In contrast, the isoxazole ring is an electron-deficient system and is generally resistant to electrophilic attack unless activated by electron-donating groups. When reactions do occur, such as halogenation (bromination, iodination), they often require harsh conditions. scilit.com The regiochemistry of substitution on the isoxazole ring is dependent on the existing substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of substituents onto heterocyclic scaffolds. researchgate.net These methods have been applied to isoxazole systems to create complex, highly substituted derivatives.

The Suzuki coupling, which pairs an organoboron reagent with an organic halide, has been used explicitly to construct the this compound linkage. In one example, a C5-brominated isoxazole derivative was coupled with a pyrrole-2-boronate ester to afford the target trisubstituted isoxazole. nih.gov This demonstrates the feasibility of building the core structure or adding aryl/heteroaryl groups at either the pyrrole or isoxazole rings, provided the appropriate halogenated or boronic acid precursor is available.

The Sonogashira cross-coupling reaction, which couples a terminal alkyne with an organic halide, is another valuable method. It has been employed to synthesize C4-alkynylisoxazoles from 4-iodoisoxazoles, showcasing a route to introduce carbon-based substituents at the C4 position of the isoxazole ring. acs.orgrsc.org

Table 3: Cross-Coupling Reactions for Functionalizing the Pyrrole-Isoxazole System

| Coupling Reaction | Halide Substrate | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki | 5-Bromo-isoxazole derivative | tert-Butyl 2-(boronate)-1H-pyrrole-1-carboxylate | Pd catalyst | This compound derivative | nih.gov |

| Sonogashira | 4-Iodoisoxazoles | Terminal Alkynes | Pd(PPh₃)Cl₂ / CuI | 4-Alkynylisoxazoles | rsc.org |

Alkylation and acylation reactions can occur at the nitrogen atom of the pyrrole ring or, in the case of certain derivatives, at the isoxazole nitrogen. The N-H group of the pyrrole ring behaves like a secondary amine and can be readily alkylated or acylated under standard conditions. For example, derivatives such as 3-methyl-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one feature an N-methylated pyrrole ring, indicating the straightforward nature of N-alkylation. niscpr.res.inmdpi.com

Acylation of the pyrrole nitrogen is also a common transformation. mdpi.com Studies on the acylation of related isoxazol-5(2H)-one systems show that the reaction can be complex. psu.edu Acylation with acid chlorides or anhydrides can lead to either N-acylated or O-acylated products. The outcome is highly dependent on the acylating agent, reaction conditions (solvent, base, temperature), and the substituents on the isoxazole ring. psu.edu For example, aliphatic acid chlorides tend to give N-acylation, whereas aroyl halides can yield significant amounts of O-acylated products. psu.edu A specific relevant example is the reaction of 3-phenylisoxazol-5(2H)-one with pyrrole-2-carbonyl chloride, which yielded the N-acylated isoxazolone. psu.edu

Table 4: Examples of Alkylated and Acylated Pyrrole-Isoxazole Derivatives

| Reaction Type | Substrate | Reagent | Product | Reference(s) |

|---|---|---|---|---|

| N-Alkylation | 1H-Pyrrole-2-carbaldehyde (precursor) | Methylating agent | 1-Methyl-1H-pyrrole-2-carbaldehyde | niscpr.res.inmdpi.com |

| N-Acylation | 3-Phenylisoxazol-5(2H)-one | Pyrrole-2-carbonyl chloride | 3-Phenyl-2-(pyrrol-2-ylcarbonyl)isoxazol-5(2H)-one | psu.edu |

Annulation and Cyclization Reactions to Form Fused Heterocycles

Annulation and cyclization reactions involving the this compound core are instrumental in the synthesis of diverse fused heterocyclic systems. These reactions often leverage the latent reactivity of the isoxazole ring, which can be unmasked under specific conditions to initiate ring-closure events. A common synthetic pathway involves the initial transformation of an isoxazole derivative, such as a 5-alkoxyisoxazole, into a highly functionalized pyrrole. This intermediate, endowed with strategically positioned reactive groups, becomes the direct precursor for building additional fused rings.

The construction of the 1H-pyrrolo[1,2-a]imidazole skeleton from isoxazole-derived precursors showcases a sophisticated use of domino reactions. The process typically begins with the transannulation of 5-alkoxyisoxazoles. For instance, reaction with malononitrile under iron(II) catalysis can produce alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates. These highly functionalized pyrroles are excellent and versatile building blocks for further annulation reactions.

While the literature extensively covers their use for pyrrolo[2,3-d]pyrimidines, these aminopyrrole intermediates are also primed for the synthesis of pyrrolo[1,2-a]imidazoles. The general strategy involves the reaction of a 2-aminopyrrole derivative with a suitable two-carbon electrophile, such as an α-haloketone. The reaction proceeds via initial N-alkylation of the amino group, followed by an intramolecular cyclization and dehydration to furnish the fused imidazole (B134444) ring. The condensation of aminopyrrolines with halocarbonyl compounds is a known method for forming the pyrrolo[1,2-a]imidazole scaffold, although yields can be variable. nih.gov Another approach involves the intramolecular cyclization of N-alkenyl-substituted imidazoles to generate the pyrrolo[1,2-a]imidazole core. nih.gov

| Pyrrole Precursor Type | Reagent/Reaction Type | Fused Heterocycle Product | Notes |

|---|---|---|---|

| 2-Aminopyrrole | α-Haloketone | 1H-Pyrrolo[1,2-a]imidazole | Reaction proceeds via N-alkylation followed by intramolecular cyclization. |

| 3,4-Dihydro-2H-pyrrol-5-amine | 2-Bromo Ketone | Substituted Pyrrolo[1,2-a]imidazole | Condensation reaction forms the imidazole ring fused to the pyrroline. nih.gov |

| L-proline | Phenacyl Azide | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole | A cascade [3+2] cycloaddition and oxidative aromatization reaction. nih.gov |

The synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, is a well-established application of pyrrole derivatives obtained from isoxazoles. The most common precursors for this transformation are 2-amino-1H-pyrrole-3-carbonitriles. nih.gov These intermediates can be readily cyclized with various reagents to construct the fused pyrimidine (B1678525) ring. ekb.egresearchgate.net

The key synthetic strategies include:

Reaction with Formic Acid or Formamide (B127407): Condensation of 2-aminopyrrole-3-carbonitriles with formic acid or formamide is a direct method to produce the corresponding 4-aminopyrrolo[2,3-d]pyrimidines. ekb.eg

Reaction with Urea (B33335) or Thiourea (B124793): Fusion of 2-aminopyrrole-3-carbonitriles with urea or thiourea provides an effective route to 4-amino-pyrrolo[2,3-d]pyrimidin-2(7H)-ones and their thione analogs, respectively. ajol.info

Three-Component Reactions: More complex, polyfunctionalized pyrrolo[2,3-d]pyrimidines can be assembled in a one-pot, three-component reaction. For example, the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, catalyzed by tetra-n-butylammonium bromide (TBAB), yields highly substituted pyrrolo[2,3-d]pyrimidine systems. scielo.org.mx

| Pyrrole Precursor | Reagent(s) | Fused Product | Reference |

|---|---|---|---|

| 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Urea | 4-Amino-6,7-diphenyl-1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one | ajol.info |

| 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Thiourea | 4-Amino-6,7-diphenyl-1H-pyrrolo[2,3-d]pyrimidine-2(7H)-thione | ajol.info |

| 2-Aminopyrrole-3-carbonitriles | Formic Acid / Formamide | Pyrrolo[2,3-d]pyrimidines | ekb.eg |

| 6-Amino-1,3-dimethyluracil | Arylglyoxal, Barbituric Acid | Polyfunctionalized Pyrrolo[2,3-d]pyrimidines | scielo.org.mx |

Reactivity with Other Heterocyclic Scaffolds (e.g., Triazoles, Oxazoles)

The isoxazole ring can react directly with other heterocyclic systems or their precursors, often involving a ring-opening/rearrangement cascade. These transformations provide access to novel hybrid heterocyclic structures where the pyrrole moiety is linked to another heterocycle, such as a triazole or an oxazole.

Reactivity with Triazoles: The interaction between isoxazoles and triazoles can be controlled to produce different products. A notable example is the Rh(II)-catalyzed reaction of 5-alkoxyisoxazoles with 1-sulfonyl-1,2,3-triazoles. acs.orgacs.org This reaction's outcome is switchable based on the specific rhodium catalyst and conditions used. Under Rh₂(OAc)₄ catalysis in chloroform (B151607), 4-aminopyrrole-3-carboxylates are formed in good yields. acs.orgacs.org This transformation proceeds through the formation of an α-imino rhodium carbene, which then undergoes cyclization.

Furthermore, azirine-triazole hybrids can serve as precursors to 5-(1H-pyrrol-2-yl)-1H-1,2,3-triazoles. researchgate.net Given that azirines are common intermediates in isoxazole rearrangements, this provides an indirect but powerful route for linking pyrrole and triazole rings, starting from an isoxazole synthon. The Ni-catalyzed reaction of these azirinyl-1,2,3-triazoles with acetylacetone (B45752) successfully yields the desired pyrrole-triazole hybrids. researchgate.net

Reactivity with Oxazoles: The transformation of isoxazoles into oxazoles is a classic photochemical rearrangement. nih.govucd.ie This process typically involves UV irradiation, which induces the homolysis of the weak N-O bond in the isoxazole ring to form a key acylazirine intermediate. This intermediate can then rearrange to furnish the corresponding oxazole. This transposition allows for the conversion of a this compound into a 2-(1H-pyrrol-2-yl)oxazole, effectively swapping the positions of the ring heteroatoms.

A related strategy involves the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides. acs.org These highly reactive azirine intermediates can be trapped with various nucleophiles. Subsequent photolysis of the resulting 2-(1H-pyrazol-1-ylcarbonyl)-2H-azirines leads to the formation of 5-(1H-pyrazol-1-yl)oxazoles. Alternatively, a Ni(II)-catalyzed reaction of these azirines with 1,3-dicarbonyl compounds provides a route to 1-(1H-pyrrol-2-ylcarbonyl)-1H-pyrazoles, demonstrating the versatility of the isoxazole-to-azirine strategy for creating diverse pyrrole-heterocycle dyads. acs.org

| Starting Material(s) | Reagent/Condition | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 5-Alkoxyisoxazole + 1-Sulfonyl-1,2,3-triazole | Rh₂(OAc)₄, Chloroform | 4-Aminopyrrole-3-carboxylate | Catalytic [3+2] Cycloaddition/Rearrangement | acs.orgacs.org |

| Azirinyl-1,2,3-triazole | Acetylacetone, Ni(II) catalyst | 5-(1H-Pyrrol-2-yl)-1H-1,2,3-triazole | Azirine Ring Expansion | researchgate.net |

| Trisubstituted Isoxazole | UV light (photolysis) | Oxazole derivative | Photochemical Rearrangement via Acylazirine | nih.gov |

| 5-Chloroisoxazole | Fe(II) catalyst, then Pyrazole (B372694), then hv (photolysis) | 5-(1H-Pyrazol-1-yl)oxazole | Isomerization to Azirine/Trapping/Rearrangement | acs.org |

Spectroscopic and Advanced Analytical Characterization Techniques for 5 1h Pyrrol 2 Yl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the complete assignment of proton and carbon signals for 5-(1H-pyrrol-2-yl)isoxazole can be achieved, confirming the connectivity between and within the two heterocyclic rings.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the protons on both the pyrrole (B145914) and isoxazole (B147169) rings. The pyrrole N-H proton typically appears as a broad singlet at a downfield chemical shift. The protons on the pyrrole ring (H-3', H-4', and H-5') are expected to appear in the aromatic region, with their specific shifts influenced by the isoxazole substituent at the C-2' position. The isoxazole ring possesses a proton at the C-4 position, which is anticipated to be a singlet.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (aromatic, quaternary) and its position relative to the heteroatoms (nitrogen and oxygen).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1' | N-H | ~9.0-11.0 (broad s) | - |

| 2' | C | - | ~125-135 |

| 3' | C-H | ~6.2-6.5 (m) | ~110-115 |

| 4' | C-H | ~6.1-6.3 (m) | ~108-112 |

| 5' | C-H | ~6.8-7.1 (m) | ~118-125 |

| 3 | C | - | ~150-160 |

| 4 | C-H | ~6.5-6.8 (s) | ~95-105 |

| 5 | C | - | ~168-175 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent protons on the pyrrole ring: H-3' with H-4', and H-4' with H-5'. This helps to trace the connectivity of the pyrrole system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment would definitively link each proton signal (H-3', H-4', H-5', and H-4) to its corresponding carbon signal (C-3', C-4', C-5', and C-4), confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. This technique provides the key evidence for the connection between the pyrrole and isoxazole rings. Expected key correlations would include the pyrrole proton H-5' showing a cross-peak with the isoxazole carbon C-5, and the isoxazole proton H-4 showing correlations to the pyrrole carbon C-2' and the isoxazole carbon C-5.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for CH carbons and negative signals for CH₂ carbons, while quaternary carbons are absent. libretexts.org For this compound, DEPT-135 would show four positive signals for the four CH carbons, and a DEPT-90 experiment, which only shows CH signals, would also display these four peaks. This confirms the number of protons attached to each carbon. pressbooks.pub

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H group of the pyrrole ring and the various bonds within the two aromatic systems.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrrole N-H | Stretching | 3400 - 3200 |

| Aromatic C-H | Stretching | 3150 - 3050 |

| C=C and C=N | Ring Stretching | 1600 - 1400 |

| C-N (Isoxazole) | Stretching | 1300 - 1250 rjpbcs.com |

| N-O (Isoxazole) | Stretching | 1180 - 1130 rjpbcs.com |

| C-O (Isoxazole) | Stretching | 1080 - 1050 rjpbcs.com |

The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the N-H stretch of the pyrrole moiety. researchgate.net The absorptions in the 1600-1400 cm⁻¹ range are characteristic of the aromatic ring skeletal vibrations of both the pyrrole and isoxazole rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. thermofisher.com This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₇H₆N₂O. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺. The calculated exact mass of this ion can be compared to the experimentally measured value, with a match within a few parts per million (ppm) confirming the molecular formula.

Molecular Formula: C₇H₆N₂O

Monoisotopic Mass: 134.04801 g/mol

Expected [M+H]⁺ ion m/z: 135.0553

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the absolute conformation of the molecule in the solid state. nih.gov

For this compound, an X-ray crystal structure would provide invaluable information regarding the planarity of the molecule. A key parameter would be the dihedral angle between the planes of the pyrrole and isoxazole rings. This conformation is determined by a balance of factors, including steric hindrance between the rings and the potential for intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group, in the crystal lattice. researchgate.net The analysis would confirm the connectivity established by NMR and provide a detailed view of the molecular geometry.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly informative for compounds with conjugated π-systems.

The structure of this compound features a conjugated system extending across both heterocyclic rings. Pyrrole itself is known to have a strong absorption band around 210 nm due to π → π* transitions. researchgate.net The linkage to the isoxazole ring creates a larger conjugated system, which is expected to cause a bathochromic (red) shift, moving the maximum absorption wavelength (λmax) to a longer value compared to the individual rings. libretexts.org The UV-Vis spectrum would be characterized by intense absorption bands in the UV region, providing evidence for the electronic structure of this conjugated bi-heterocyclic system.

Luminescence and Fluorescence Spectroscopic Studies

The unique electronic structure arising from the conjunction of the electron-rich pyrrole ring and the electron-deficient isoxazole ring in this compound and its derivatives makes them interesting candidates for photophysical studies. These compounds often exhibit notable luminescence and fluorescence properties, which are highly sensitive to their molecular structure and environment.

Emission Spectra Analysis

The emission spectra of pyrrolyl-isoxazole derivatives are influenced by factors such as the nature of substituents, solvent polarity, and the potential for intramolecular charge transfer (ICT). The presence of a donor-acceptor (D-A) framework can lead to solvent-dependent emission characteristics. For instance, a study on a D-A pyrrolyl-isoxazole derivative showed that the presence of a second acceptor fragment modified its photophysical properties, resulting in a lower Stokes shift and a band width that was practically independent of solvent polarity researchgate.net.

In some cases, the introduction of a fluorophore, such as pyrene, to the isoxazole ring can result in derivatives with strong emission properties. For example, 5-(1-pyrenyl)isoxazole exhibits a significant fluorescence quantum yield mdpi.com. The emission properties of fullerene derivatives incorporating an isoxazole ring have also been investigated, showing emission peaks in the visible region of the spectrum researchgate.net.

The introduction of a fluorine atom into the isoxazole scaffold can lead to an increased fluorescent intensity and a redshift in the emission wavelength nih.gov. This is attributed to the strong electronegativity of fluorine affecting the electron density on the isoxazole ring nih.gov. Studies on the photofragmentation of the parent isoxazole molecule using photon-induced fluorescence spectroscopy have identified excited fragments like hydrogen atoms, CH, and CN radicals, which fluoresce at specific wavelengths researchgate.net.

Table 1: Emission Spectra Data for Selected Isoxazole Derivatives

| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Isoxazolo nih.govfullerene adduct (FOxC60) | 430 | ~715 | Toluene (B28343) | researchgate.net |

| 4-Fluoroisoxazole derivative (3b) | 288 | 367 | Ethanol (1.0 × 10⁻⁵ M) | nih.gov |

| 4-Fluoroisoxazole derivative (3c) | 274 | 365 | Ethanol (1.0 × 10⁻⁵ M) | nih.gov |

| Isoxazolyl-derived 1,4-dihydroazolo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazines | Not Specified | 433-487 | Chloroform (B151607) | sci-hub.se |

Quantum Yield Determinations for Fluorescent Derivatives

The fluorescence quantum yield (ΦF) is a critical parameter for evaluating the efficiency of the fluorescence process. For derivatives of this compound, this value can vary significantly depending on the specific molecular structure and the solvent used.

High fluorescence quantum yields have been reported for certain derivatives. For example, 5-(1-pyrenyl)isoxazole, a pyrene-substituted derivative, was found to have a good emission property with a fluorescence quantum yield (ΦF) of ≥ 74% mdpi.com. In another study, a series of spiro[pyrrol-pyran] compounds, which contain a pyrrole moiety, displayed high fluorescence quantum yields ranging from 41% to 83%, with the efficiency being dependent on the polarity of the solvent nih.gov. A decrease in quantum yield was observed in highly polar solvents due to an increase in non-radiative transitions nih.gov.

Conversely, other derivatives may exhibit more modest quantum yields. A study of newly synthesized fluorescent dyes containing a 1,4-dihydroazolo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazine core linked to an isoxazole ring reported quantum yields in the range of 6.1% to 33.3% in chloroform sci-hub.se. The introduction of electron-withdrawing groups to the para-position of a phenyl group on a polyfluorinated-2H-imidazole scaffold, a different N-heterocycle, was shown to improve the fluorescence quantum yield vedomostincesmp.ru.

Table 2: Fluorescence Quantum Yields (ΦF) for Selected Heterocyclic Derivatives

| Compound Class/Derivative | Quantum Yield (ΦF, %) | Solvent/Conditions | Reference |

|---|---|---|---|

| 5-(1-Pyrenyl)isoxazole | ≥ 74 | Not Specified | mdpi.com |

| Spiro[pyrrol-pyran] derivatives (NO1-NO5) | 41 - 83 | THF, DMSO | nih.gov |

| Isoxazolyl-derived 1,4-dihydroazolo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazines | 6.1 - 33.3 | Chloroform | sci-hub.se |

| Indolo[2,3-c]carbazole derivatives | ~70 | DMSO | vedomostincesmp.ru |

Chromatographic Separation Techniques (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the purification, separation, and analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

HPLC is a powerful tool for the separation and quantification of isoxazole derivatives. For instance, fullerene derivatives featuring pyrazole-, isoxazole-, and pyrrole-rings have been successfully isolated using HPLC with a Buckyprep column and toluene as the isocratic mobile phase researchgate.net. A study on a different isoxazole derivative, 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), utilized a reverse-phase HPLC-MS/MS method for its determination in blood samples sielc.com. This method employed a Zorbax Eclipse Plus C18 column with a gradient elution system consisting of 0.1% aqueous formic acid and methanol (B129727) sielc.com. Another method for the analysis of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid uses a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid rsc.org.

TLC is frequently used for monitoring reaction progress and for preliminary purity assessment of pyrrole and isoxazole derivatives. The retention factor (Rf) values are determined using specific solvent systems. For example, in the synthesis of various 2,5-disubstituted pyrroles, TLC was used for characterization with a mobile phase of petroleum ether and ethyl acetate (B1210297) (19:1), yielding Rf values in the range of 0.12 to 0.28.

Table 3: Chromatographic Conditions for the Analysis of Pyrrole and Isoxazole Derivatives

| Technique | Compound/Derivative Class | Stationary Phase (Column/Plate) | Mobile Phase | Details/Reference |

|---|---|---|---|---|

| HPLC | Isoxazole-ring fused fullerene derivatives | Cosmosil Buckyprep (10 x 250 mm) | Toluene (isocratic) | Flow rate: 2 mL/min researchgate.net |

| HPLC-MS/MS | 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA) | Zorbax Eclipse Plus C18 (150 × 3.0 mm, 3.5 µm) | Gradient of 0.1% aqueous formic acid and methanol | Used for analysis in rat blood samples sielc.com |

| HPLC | 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Reverse-phase method rsc.org |

| TLC | 2,5-Disubstituted pyrroles | Not Specified | Petroleum Ether : Ethyl Acetate (19:1) | Rf values ranged from 0.12 to 0.28 |

Theoretical and Computational Chemistry Studies on 5 1h Pyrrol 2 Yl Isoxazole

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It would be the primary method for investigating 5-(1H-pyrrol-2-yl)isoxazole.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of this compound. Given the single bond connecting the pyrrole (B145914) and isoxazole (B147169) rings, a conformational analysis would also be essential. This would involve calculating the energy as a function of the dihedral angle between the two rings to identify the most stable conformer (e.g., planar or twisted) and the energy barriers to rotation.

Electronic Structure Calculations (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations would be used to determine the energies and shapes of the molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity. A smaller gap typically suggests a more reactive species.

Atomic Charge Distribution and Electrostatic Potential Maps

To understand how this compound might interact with other molecules, its atomic charge distribution would be calculated using methods such as Mulliken or Natural Bond Orbital (NBO) analysis. This would reveal which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). An electrostatic potential (ESP) map would provide a visual representation of this charge distribution, highlighting regions of negative and positive potential on the molecular surface, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Elucidation of Reaction Mechanisms and Transition States

DFT can be a powerful tool for mapping out the pathways of chemical reactions. For this compound, one could theoretically study its behavior in various reactions, such as electrophilic aromatic substitution on the pyrrole ring. These calculations would involve locating the transition state structures and calculating the activation energies, providing a detailed understanding of the reaction kinetics and mechanism.

Quantum Chemical Parameter Correlation Studies

From the electronic structure calculations, a range of quantum chemical parameters can be derived to quantify the reactivity of this compound. These global reactivity descriptors, such as electronegativity, chemical hardness and softness, and the electrophilicity index, provide a quantitative measure of the molecule's stability and reactivity, allowing for comparisons with other related compounds.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a framework for predicting the outcome of chemical reactions based on the interaction of the HOMO and LUMO. An FMO analysis of this compound would involve examining the spatial distribution of the HOMO and LUMO. The locations of these orbitals would indicate the most probable sites for reaction. For instance, in a reaction with an electrophile, the site with the highest HOMO density would be the most likely point of attack. This analysis is particularly useful for predicting the regioselectivity of reactions.

While specific data tables and detailed research findings for this compound are not available, the application of these well-established computational methodologies would undoubtedly provide a wealth of information about its fundamental chemical properties. Such a study would be a valuable contribution to the field of heterocyclic chemistry.

In Silico Modeling for Host-Guest Interactions (e.g., Anion Binding)

In silico modeling is a important technique for studying how a "host" molecule, such as this compound, might interact with a "guest" species, like an anion. These host-guest interactions are fundamental to various chemical and biological processes, including molecular recognition, sensing, and catalysis. The pyrrole N-H group, in particular, can act as a hydrogen bond donor, making it a key site for potential anion binding.

Computational approaches, primarily density functional theory (DFT), are employed to explore these interactions. tandfonline.combohrium.com By calculating the binding energy between the host and various guest anions (e.g., F⁻, Cl⁻, Br⁻), researchers can predict the strength and selectivity of the interaction. bohrium.com Natural bond orbital (NBO) analysis can further elucidate the nature of the non-covalent interactions, revealing details about charge transfer and the specific orbitals involved in the binding. bohrium.com

A hypothetical in silico study on this compound would likely involve the following steps:

Geometry Optimization: The 3D structure of the host molecule and the host-guest complexes would be optimized to find their most stable conformations.

Binding Energy Calculation: The energy difference between the optimized complex and the individual host and guest molecules would be calculated to determine the binding strength.

Analysis of Interactions: Techniques like NBO and the quantum theory of atoms in molecules (QTAIM) would be used to characterize the hydrogen bonds and other non-covalent interactions responsible for binding.

The following table illustrates the type of data that would be generated from such a study, showing hypothetical binding energies for this compound with different anions.

| Guest Anion | Host-Guest Complex | Calculated Binding Energy (kcal/mol) |

| Fluoride (B91410) (F⁻) | [this compound]-F⁻ | -25.5 |

| Chloride (Cl⁻) | [this compound]-Cl⁻ | -18.2 |

| Bromide (Br⁻) | [this compound]-Br⁻ | -15.8 |

Note: The data in this table is hypothetical and serves as an example of typical results from in silico anion binding studies.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For a relatively flexible molecule like this compound, where rotation can occur around the single bond connecting the pyrrole and isoxazole rings, MD simulations are invaluable for exploring its conformational landscape. livecomsjournal.orgnih.govsciopen.com

Conformational sampling through MD allows researchers to identify the most stable arrangements of the atoms (low-energy conformers) and the energy barriers between them. This information is crucial for understanding the molecule's physical and chemical properties, as these can be highly dependent on its 3D structure.

A typical MD simulation involves:

System Setup: The molecule is placed in a simulation box, often with a solvent (like water) to mimic realistic conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the atoms, is assigned.

Simulation Run: The classical equations of motion are solved iteratively to track the positions and velocities of all atoms over time, generating a trajectory of the molecule's movements.

To overcome the challenge of simulations getting trapped in local energy minima, enhanced sampling techniques are often employed. livecomsjournal.orgnih.govsciopen.com Methods like replica-exchange molecular dynamics (REMD) and metadynamics can accelerate the exploration of the conformational space, ensuring a more comprehensive sampling. nih.govsciopen.com

The results of an MD simulation on this compound would provide insights into the preferential orientation of the two heterocyclic rings relative to each other. The dihedral angle between the rings would be a key parameter to monitor. The simulation could reveal, for instance, whether a planar or a twisted conformation is more stable and how frequently the molecule transitions between different conformational states.

The following interactive table presents hypothetical data from a conformational analysis, showing the relative energies and populations of different conformers of this compound at room temperature.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| Planar | 0 | 1.5 | 10 |

| Twisted | 45 | 0.0 | 60 |

| Perpendicular | 90 | 2.0 | 5 |

| Twisted | 135 | 0.5 | 25 |

Note: The data in this table is hypothetical and for illustrative purposes to show typical outputs of conformational sampling studies.

Advanced Research Applications of 5 1h Pyrrol 2 Yl Isoxazole and Its Derivatives

Applications in Molecular Sensing and Recognition

Derivatives of 5-(1H-pyrrol-2-yl)isoxazole have been successfully developed as chemosensors with high selectivity for the fluoride (B91410) anion. beilstein-journals.orgd-nb.info A key example is 3-amino-5-(4,5,6,7-tetrahydro-1H-indol-2-yl)isoxazole-4-carboxamide (AIC), a compound that incorporates the pyrrole-isoxazole core. nih.gov This receptor demonstrates a pronounced selectivity for fluoride over other common anions such as chloride (Cl⁻), bromide (Br⁻), iodide (I⁻), bisulfate (HSO₄⁻), dihydrogen phosphate (B84403) (H₂PO₄⁻), and acetate (B1210297) (AcO⁻) in an acetonitrile (B52724) solvent. beilstein-journals.orgd-nb.info

The design of these chemosensors leverages the hydrogen-bond donating capability of the pyrrole (B145914) N-H group. beilstein-journals.org The interaction between the sensor and the highly basic fluoride anion is strong enough to induce a specific and measurable response. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the substituent effects on the pyrrole-isoxazole framework, aiming to rationally design new derivatives with enhanced sensing capabilities for fluoride. nih.gov These studies suggest that various substituted derivatives are promising candidates for fluoride chemosensing. nih.gov

Table 1: Anion Selectivity of a Pyrrole-Isoxazole Based Chemosensor

This table summarizes the observed response of the chemosensor 3-amino-5-(4,5,6,7-tetrahydro-1H-indol-2-yl)isoxazole-4-carboxamide (AIC) to various anions.

| Anion Tested | Observed Response | Selectivity |

|---|---|---|

| Fluoride (F⁻) | Strong changes in UV-vis and fluorescence spectra | High |

| Acetate (AcO⁻) | Minimal to no response | High |

| Dihydrogen Phosphate (H₂PO₄⁻) | Minimal to no response | High |

| Chloride (Cl⁻) | Minimal to no response | High |

| Bromide (Br⁻) | Minimal to no response | High |

| Iodide (I⁻) | Minimal to no response | High |

The sensing mechanism for fluoride by pyrrole-isoxazole derivatives like AIC is primarily driven by the deprotonation of the pyrrole N-H proton by the highly basic fluoride anion. beilstein-journals.orgnih.gov This event triggers distinct changes in the sensor's electronic properties, leading to both colorimetric (visual color change) and ratiometric (change in the ratio of fluorescence intensities at two wavelengths) responses.

Upon addition of fluoride, a noticeable color change occurs, allowing for "naked-eye" detection. nih.gov This is accompanied by a significant red-shift in the UV-vis absorption spectrum. nih.gov The mechanism involves an intramolecular charge transfer (ICT) process. nih.govnih.gov In the neutral state, the molecule has a specific charge distribution. After deprotonation by fluoride, the resulting anion exhibits a different ICT character, which alters how it absorbs light. nih.gov

From a fluorescence perspective, the interaction also causes a substantial Stokes shift. nih.gov The deprotonation event alters the electronic structure of the molecule, leading to changes in its fluorescence emission spectrum. Ratiometric sensing is particularly advantageous as it relies on the ratio of emission intensities at two different wavelengths, which can minimize errors from environmental fluctuations or sensor concentration. nih.gov Time-dependent density functional theory (TDDFT) calculations have confirmed that the deprotonation of the pyrrole-NH is the key mechanism behind the observed spectral changes. beilstein-journals.org

Supramolecular Chemistry and Materials Science Applications

The ability of the this compound scaffold to engage in hydrogen bonding and π-π stacking interactions, coupled with its inherent electronic and photophysical properties, makes it a valuable building block in supramolecular chemistry and materials science.

Pyrrole-containing compounds are well-regarded in the field of organic electronics due to their electron-rich nature, which is beneficial for hole-transporting materials. tdl.orgdigitellinc.com Fusing pyrrole moieties with other stable aromatic ring systems, such as isoxazole (B147169), can enhance air stability by lowering the Highest Occupied Molecular Orbital (HOMO) and allowing for fine-tuning of the bandgap. tdl.org While pyrrole itself can be prone to oxidation, its incorporation into more complex heterocyclic systems like pyrrole-isoxazole can lead to more stable semiconducting materials. digitellinc.com The structural versatility of isoxazole derivatives has been noted for their application in organic electronics. mdpi.com The N-H site on the pyrrole ring offers a convenient point for N-functionalization, which can be used to attach solubilizing groups, making the resulting materials solution-processable—a key advantage for fabricating low-cost organic electronic devices. tdl.org

The inherent fluorescence of certain this compound derivatives makes them suitable for use as luminescent probes and tags. beilstein-journals.org As established in their use as anion sensors, compounds like 3-amino-5-(4,5,6,7-tetrahydro-1H-indol-2-yl)isoxazole-4-carboxamide (AIC) exhibit changes in their fluorescence emission upon interaction with specific analytes. d-nb.infonih.gov This property is the foundation of fluorescent probes, which are instrumental in detecting and quantifying target molecules in various media. mdpi.com The fluorescence of these probes is often based on intramolecular charge transfer (ICT) mechanisms, where the electronic transition from the ground state to the excited state involves a significant shift of electron density from a donor part of the molecule to an acceptor part. nih.govnih.gov The pyrrole-isoxazole framework can be chemically modified to tune these photophysical properties for specific applications.

Table 2: Photophysical Properties of a Pyrrole-Isoxazole Based Fluorescent Sensor (AIC)

This table details the absorption and emission characteristics of the sensor in the absence and presence of fluoride ions.

| State | Absorption λmax (nm) | Emission λmax (nm) | Observed Shift upon F⁻ addition |

|---|---|---|---|

| Free Sensor (AIC) | ~350 | ~450 | N/A |

The capacity for hydrogen bonding via the pyrrole N-H group and potential π-π stacking interactions between the aromatic rings allows this compound derivatives to self-assemble into ordered supramolecular structures. The study of related fullerene derivatives incorporating a pyrrole ring has shown the formation of distinct solid-state morphologies. researchgate.net Through techniques like scanning electron microscopy (SEM), researchers have observed spherical and flower-like supramolecular assemblies of these complex molecules. researchgate.net The principles of self-assembly are crucial for designing novel biomaterials and functional frameworks from molecular building blocks. nih.govkent.ac.uk The specific arrangement of molecules in the solid state, driven by non-covalent interactions, dictates the material's bulk properties. While detailed studies on the self-assembly of this compound itself are emerging, the characterization of related structures provides insight into the potential for these compounds to form well-defined nano- and micro-scale architectures.

Despite a comprehensive search of available scientific literature, no specific research or data could be found regarding the coordination chemistry of the compound "this compound." Consequently, it is not possible to provide an article on the "" with a focus on its use in coordination chemistry and ligand design as outlined in the request.

The investigation included searches for:

The design of chelating ligands derived from this compound for transition metal complexes.

Studies on the metal-ligand interactions and the stability of complexes involving this specific compound.

The absence of information in these areas indicates that this compound is likely not a compound that has been explored in the field of coordination chemistry to date. Therefore, no data tables or detailed research findings on this specific subject can be generated.

Biological Activity Research Mechanistic Insights and in Vitro Studies

General Biological Significance of the Isoxazole (B147169) and Pyrrole (B145914) Scaffolds in Drug Discovery Research

The isoxazole and pyrrole moieties are considered "privileged structures" in medicinal chemistry due to their presence in a wide range of biologically active compounds and approved pharmaceuticals. nih.govresearchgate.net Their significance stems from their ability to engage in various non-covalent interactions with biological targets and their synthetic tractability, which allows for extensive structural modifications to optimize pharmacological properties. nih.govrsc.org

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key component in numerous compounds exhibiting a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. nih.govrsc.orgresearchgate.net Its unique electronic and structural properties contribute to its versatility as a pharmacophore. researchgate.net Similarly, the pyrrole ring, a fundamental aromatic heterocycle, is a core structure in many natural products and synthetic drugs. nih.gov Molecules incorporating the pyrrolo-isoxazole nucleus have been investigated for various therapeutic applications, including neuroprotective, antihypertensive, and antibacterial activities. nih.govresearchgate.net The combination of these two scaffolds in a single molecule like 5-(1H-pyrrol-2-yl)isoxazole offers a unique framework for developing novel therapeutic agents.

**8.2. In Vitro Enzyme Inhibition Studies

In Vitro Enzyme Inhibition Studies

Investigation of α-Glucosidase Inhibitory Potential

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established therapeutic strategy for managing type 2 diabetes. While direct studies on this compound are not extensively reported, research on structurally related heterocyclic compounds suggests that this scaffold may possess inhibitory potential against this enzyme.

For instance, a series of novel isoxazolidine (B1194047) derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase. Many of these compounds demonstrated high potency, with some exhibiting significantly stronger inhibition than the standard drug, acarbose (B1664774). mdpi.com One potent derivative, compound 5d (an enantiopure isoxazolidine), showed an IC₅₀ value of 94.33 ± 0.282 µM against α-glucosidase, which was approximately 8.3 times more potent than acarbose (IC₅₀ = 780.4 ± 0.346 µM). mdpi.com Furthermore, various pyrrolidine (B122466) derivatives have also been identified as effective α-glucosidase inhibitors, with one 4-methoxy analogue showing a notable IC₅₀ value of 18.04 μg/mL. nih.gov Given that isoxazolidines are reduced forms of isoxazoles and pyrrolidines are reduced forms of pyrroles, these findings support the rationale for investigating the α-glucosidase inhibitory activity of the this compound scaffold.

Table 1: α-Glucosidase Inhibitory Activity of Related Heterocyclic Compounds

| Compound Class | Specific Compound Example | α-Glucosidase IC₅₀ (µM) | Reference Compound (Acarbose) IC₅₀ (µM) |

|---|---|---|---|

| Isoxazolidine Derivative | Compound 5d | 94.33 ± 0.282 | 780.4 ± 0.346 |

| Pyrrolidine Derivative | 4-methoxy analogue (3g) | ~30.8* | Not directly compared in µM |

*IC₅₀ value converted from 18.04 µg/mL for compound with MW=585.6 g/mol for comparative purposes.

Exploration of Other Enzyme Targets (e.g., sPLA2, Monoamine Oxidases)

The isoxazole-pyrrole framework has been explored for its inhibitory activity against other clinically relevant enzymes.

Secretory Phospholipase A2 (sPLA2): The enzyme sPLA2 plays a critical role in inflammatory diseases and cancer. nih.gov A study on indole-containing isoxazole derivatives revealed significant sPLA2 inhibition. The most potent compound in the series, 10o , demonstrated strong s-PLA2 inhibitory activity, which was comparable or superior to the positive control, ursolic acid. nih.gov This suggests that the isoxazole moiety is a viable scaffold for developing sPLA2 inhibitors.

Monoamine Oxidases (MAO): MAO-A and MAO-B are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating depression and neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com A novel series of 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones, which are structurally related to this compound, were found to be highly potent and selective inhibitors of the MAO-A isoform. nih.gov Several of the N1-methyl derivatives in this series displayed Kᵢ values in the low nanomolar range (0.004-0.087 µM) and high selectivity for MAO-A over MAO-B. nih.gov This indicates that the pyrrole moiety can be effectively incorporated into scaffolds targeting monoamine oxidases.

Other Enzymes: Isoxazole derivatives have also shown potent inhibitory activity against other enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX) and cyclooxygenases (COX). Certain derivatives have demonstrated 5-LOX inhibition with IC₅₀ values as low as 8.47 µM. plos.orgnih.gov In studies targeting COX enzymes, isoxazole compounds showed selectivity towards COX-2, with the most potent derivative having an IC₅₀ value of 0.55 µM. nih.gov

Table 2: Inhibition of Other Enzyme Targets by Related Compounds

| Enzyme Target | Compound Class | Potency (IC₅₀ / Kᵢ) |

|---|---|---|

| sPLA2 | Indole-isoxazole derivative (10o) | Potent, comparable to ursolic acid |

| MAO-A | 3-(1H-pyrrol-2-yl)-2-oxazolidinone | 0.004 - 0.087 µM (Kᵢ) |

| 5-LOX | Isoxazole derivative (C3) | 8.47 µM (IC₅₀) |

| COX-2 | Isoxazole derivative (C6) | 0.55 µM (IC₅₀) |

**8.3. In Vitro Receptor Binding and Modulation Assays

In Vitro Receptor Binding and Modulation Assays

Allosteric Ligand Studies for Nuclear Receptors (e.g., RORγt, PPARγ)

Nuclear receptors are ligand-activated transcription factors that regulate numerous physiological processes, making them important drug targets. daneshyari.comnih.gov Allosteric modulators, which bind to sites distinct from the natural ligand binding pocket, offer opportunities for enhanced selectivity and novel mechanisms of action. nih.govtue.nl

The retinoic-acid-receptor-related orphan receptor γt (RORγt) is a key regulator of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases. nih.gov Inhibition of RORγt is therefore a promising therapeutic strategy. nih.govnih.gov Research has identified trisubstituted isoxazoles as a novel class of allosteric RORγt inverse agonists. nih.govacs.org These compounds bind to an allosteric site within the receptor's ligand-binding domain. nih.gov Notably, structure-activity relationship studies have shown that incorporating a pyrrole moiety into this isoxazole scaffold can lead to potent and selective RORγt modulators. For example, compound 3 , an isoxazole derivative with a pyrrole substitution, was found to be a highly potent RORγt inhibitor. nih.govacs.org

Assessment of Receptor Selectivity in in vitro Systems

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. For nuclear receptor modulators, cross-reactivity with other receptors like Peroxisome Proliferator-Activated Receptors (PPARs) is a common concern. nih.govacs.org

In vitro assays have been crucial in evaluating the selectivity of pyrrole-containing isoxazole derivatives. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assay, the selectivity of these compounds for RORγt over PPARγ was assessed. One parent compound in the series showed significant cross-reactivity with PPARγ, exhibiting agonism with an EC₅₀ value of 0.34 µM. nih.govacs.org However, an isoxazole derivative incorporating a pyrrole ring (isoxazole 2 ) demonstrated much-improved selectivity, with an over 20-fold higher EC₅₀ value for PPARγ (8.2 µM). nih.govacs.org Further optimization led to compounds like 3 and 6 , which were not only the most potent RORγt inhibitors but also featured the highest selectivity over PPARγ, showing no significant activity at concentrations up to 25 µM. nih.gov This highlights how subtle modifications to the pyrrole substitution pattern can effectively modulate the selectivity profile of these allosteric ligands. nih.gov

Table 3: Selectivity Profile of Isoxazole-Pyrrole Derivatives for RORγt vs. PPARγ

| Compound | RORγt Inhibition (IC₅₀, µM) | PPARγ Agonism (EC₅₀, µM) | Selectivity Note |

|---|---|---|---|

| Parent Compound (1) | 0.080 | 0.34 | Significant cross-reactivity |

| Isoxazole-pyrrole (2) | 0.14 | 8.2 | Improved selectivity over parent compound |

| Optimized Compound (3) | 0.027 | >25 | High potency and high selectivity |

| Optimized Compound (6) | 0.021 | >25 | High potency and high selectivity |

Mechanistic Investigations of in vitro Biological Activities

Antioxidant Activity Mechanisms in Cell-Free Systems

The antioxidant potential of isoxazole derivatives has been primarily investigated through cell-free assays, such as the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. nih.govresearcher.life The underlying mechanism of this activity involves the compound's ability to donate a hydrogen atom or an electron to stabilize the DPPH radical. This reaction leads to a color change, which can be measured spectrophotometrically to determine the compound's scavenging capacity, often expressed as an IC50 value (the concentration required to inhibit 50% of the radicals). nih.gov

Studies on various isoxazole derivatives have shown that their antioxidant efficacy is significantly influenced by the nature and position of substituents on the core structure. For instance, the presence of electron-donating groups is believed to enhance antioxidant properties. researchgate.net In one study, fluorophenyl-isoxazole-carboxamide derivatives were evaluated, with some compounds exhibiting potent antioxidant activity, significantly stronger than the standard antioxidant, Trolox. nih.govresearcher.life Another investigation into different isoxazole derivatives also confirmed their dose-dependent free radical scavenging effects against DPPH. sciprofiles.comsemanticscholar.org

| Compound Series | Most Active Compound(s) | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

|---|---|---|---|---|

| Fluorophenyl-isoxazole-carboxamides | Compound 2a | 0.45 ± 0.21 | Trolox | 3.10 ± 0.92 |

| Fluorophenyl-isoxazole-carboxamides | Compound 2c | 0.47 ± 0.33 | Trolox | 3.10 ± 0.92 |

| Isoxazole Derivatives | Compound C3 | 10.96 µM | Not Specified | Not Specified |

| Compound C5 | 13.12 µM | |||

| Compound C6 | 18.87 µM |

Antimicrobial Activity Mechanisms Against Model Organisms (in vitro)

The isoxazole and pyrrole moieties are integral components of many compounds developed for their antimicrobial properties. researchgate.net The mechanisms by which these agents exert their effects can be broadly categorized as either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). ijrrjournal.com Common mechanisms include the disruption of bacterial cell wall or membrane integrity, inhibition of essential protein synthesis, or interference with critical metabolic pathways. ijrrjournal.com

The specific mechanism of action can vary depending on the derivative and the target microorganism. researchgate.net For example, the introduction of a thiophene (B33073) group to the isoxazole ring has been shown to increase antimicrobial activity. nih.gov Research on a series of 15 isoxazole derivatives against leading wound pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans, revealed that two compounds, PUB9 and PUB10, had markedly superior antimicrobial and antibiofilm activity. nih.gov These compounds were capable of reducing biofilm-forming cells by over 90%, highlighting their potential to interfere with microbial adhesion and colonization, a key aspect of pathogenesis. nih.gov The antibacterial potential of pyrrole-based compounds against various Gram-positive and Gram-negative strains has also been well-documented. nih.gov

| Compound | Organism | Activity Metric | Result |

|---|---|---|---|

| PUB9 | Staphylococcus aureus | MIC | <0.06 mg/L |

| Pseudomonas aeruginosa | Biofilm Reduction | >90% at 0.125 mg/mL | |

| PUB10 | Staphylococcus aureus | MIC | 64 mg/L |

| Pseudomonas aeruginosa | Biofilm Reduction | >90% at 0.125 mg/mL |

Antiproliferative Activity Mechanisms in Cancer Cell Lines (in vitro)

The pyrrole and isoxazole scaffolds are featured in numerous compounds investigated for their anticancer properties. mdpi.comespublisher.com The mechanisms underlying their antiproliferative effects are diverse and often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Studies on derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one demonstrated a strong ability to inhibit the proliferation of multiple cancer cell lines. nih.gov Mechanistic investigations revealed that these compounds can induce cell cycle arrest in the S-phase and trigger apoptosis. nih.gov This pro-apoptotic activity was found to be linked to the induction of DNA damage and the activation of the tumor suppressor protein p53. nih.gov

Similarly, novel synthetic isoxazole derivatives have been shown to exhibit significant pro-apoptotic activity in human erythroleukemic K562 cells, inducing both early and late stages of apoptosis. researchgate.net Other isoxazole derivatives have been found to exert their effects by inhibiting key cellular targets. For instance, an isoxazole-curcumin derivative demonstrated more potent antiproliferative effects in the MCF-7 breast cancer cell line than curcumin (B1669340) itself. espublisher.com A series of novel isoxazoles also showed significant cytostatic activity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7. nih.govresearchgate.net

| Compound Type | Cell Line(s) | Observed Mechanism(s) | Key Finding (IC50) |

|---|---|---|---|

| 5-hydroxy-1H-pyrrol-2-(5H)-one derivative (1d) | HCT116 (Colon) | S-phase cell cycle arrest, Apoptosis induction, p53 activation | Potent growth inhibition |

| Fused Isoxazole Derivative (18) | HeLa (Cervical) | Cytostatic Activity | ~1 µM |

| Isoxazole Derivative (2v) | HeLa (Cervical) | Cytostatic Activity | <1 µM |

| 3,4-isoxazolediamide derivatives | K562 (Leukemia) | Induction of early and late apoptosis | Significant pro-apoptotic activity |

| Isoxazole-curcumin derivative (9) | MCF-7 (Breast) | Antiproliferative | Sevenfold more effective than curcumin |

Computational Approaches to Structure-Activity Relationships in Biological Contexts

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific protein target. It provides valuable insights into the binding mode, affinity, and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for biological activity.

Docking studies have been instrumental in understanding the mechanisms of pyrrole and isoxazole derivatives. For example, a study on trisubstituted isoxazoles identified a novel class of allosteric inverse agonists for the RORγt receptor. dundee.ac.uk The co-crystal structure confirmed the docking predictions, showing that the pyrrole moiety at the C-5 position of the isoxazole forms a key hydrogen bond interaction with the protein backbone, significantly increasing potency. dundee.ac.uk In another study, molecular docking was used to investigate the interactions of pyrrole-based amino acid derivatives with the GABA-A receptor, a target for anticonvulsant drugs. The results revealed significant interactions at the active site, corroborating the in vivo findings. ijper.org Similarly, docking studies of quinoxaline-isoxazole-piperazine conjugates demonstrated strong binding interactions with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

| Compound Class | Protein Target | Key Finding/Interaction |

|---|---|---|

| Trisubstituted Isoxazoles | RORγt Receptor | Pyrrole moiety forms H-bonds with Leu353 and Lys354, enhancing potency. dundee.ac.uk |

| Pyrrole-based Amino Acid Derivatives | GABA-A Receptor | Significant interactions with active site residues (Ile, Asp, Phe, Arg, Trp). ijper.org |

| Quinoxaline-isoxazole-piperazine Conjugates | EGFR | Demonstrated strong binding interactions within the EGFR active site. nih.gov |

| 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids | E. coli DNA gyrase | Hybrids with 1,2,3-triazole and isoxazole showed good inhibitory activity and interactions with the target enzyme. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties), QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

QSAR studies have been applied to isoxazole and pyrrole derivatives to understand the structural requirements for their biological activities. For instance, a classification model was developed using the Random Forest algorithm to predict the antiproliferative activity of isoxazole and pyrazole (B372694) derivatives against HeLa cells. nih.gov This model was successfully validated and used in a virtual screening study to design novel derivatives, some of which were synthesized and confirmed to have potent cytostatic activity, with IC50 values below 1 μM. nih.gov The development of statistically significant QSAR models helps in identifying which structural features, such as steric, electronic, or hydrophobic properties, are critical for enhancing a desired biological effect. nih.gov This predictive power is invaluable in medicinal chemistry for optimizing lead compounds and accelerating the drug discovery process.

| Compound Class | Biological Activity | Modeling Technique | Key Outcome |

|---|---|---|---|

| Isoxazole and Pyrazole Derivatives | Antiproliferative (HeLa cells) | Random Forest (Classification Model) | Successfully predicted active compounds; guided virtual screening to identify potent derivatives (IC50 < 1 µM). nih.gov |

| Indole- and Pyrrole-derived Cannabinoids | CB1 Receptor Affinity | Structure-Activity Relationship Analysis | Identified optimal carbon side chain length (4-6 carbons) for activity. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(1H-pyrrol-2-yl)isoxazole and its amino-substituted derivatives?

- Methodology : Regioselective synthesis can be achieved using hydroxylamine under controlled conditions. For example, 5-aminoisoxazoles are synthesized via reaction of dicyanopyrrole with hydroxylamine in methanol, while 3-aminoisoxazoles require carbamoylcyanopyrroles and hydroxylamine in the presence of aqueous NaOH . Cycloaddition reactions involving nitrile oxides and dipolarophiles are also effective for isoxazole ring formation .

- Key Considerations : Solvent choice (e.g., methanol vs. aqueous NaOH) and reaction temperature significantly influence regioselectivity. Byproducts, such as intramolecular cyclization intermediates, must be monitored via HPLC or TLC .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

- Methodology :

- NMR : 1H and 13C NMR confirm substituent positions (e.g., NOESY spectra detect spatial proximity of functional groups, such as CONH2 and H-3 ).

- Mass Spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Provides bond lengths/angles for pyrrole-isoxazole fused systems, resolving ambiguities in planar vs. non-planar configurations .

Q. What strategies minimize byproduct formation during the synthesis of this compound analogs?

- Methodology :

- Use stoichiometric control of hydroxylamine to avoid overfunctionalization .

- Optimize reaction time and temperature (e.g., 60–80°C for cyclization reactions) to suppress side reactions like dimerization .

- Purify intermediates via column chromatography before proceeding to subsequent steps .

Advanced Research Questions

Q. How do electronic properties of this compound influence its reactivity in heterocyclic coupling reactions?

- Methodology :

- Computational Analysis : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites .

- Experimental Validation : Compare DFT results with kinetic studies (e.g., Hammett plots) using substituted aryl groups to assess electronic effects on reaction rates .

- Key Insight : The electron-rich pyrrole ring enhances electrophilic substitution at the isoxazole 3-position .

Q. What structural features of this compound derivatives correlate with antimicrobial activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, thiophene) at specific positions and test against Gram-positive/-negative bacteria. For example, thiophene-acetamide moieties enhance biofilm inhibition .

- Molecular Docking : Simulate binding interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina. Pyrazole-isoxazole hybrids show high affinity for ATP-binding pockets .

- Data Interpretation : Correlate logP values with membrane permeability using partition coefficient assays .

Q. How can conflicting spectroscopic data for this compound tautomers be resolved?

- Methodology :

- Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol forms) by variable-temperature 1H NMR .

- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons in pyrrole NH groups .

- Quantum Chemical Calculations : Compare experimental chemical shifts with DFT-predicted shifts for each tautomer .

Q. What mechanistic pathways explain the formation of 3-aminoisoxazoles vs. 5-aminoisoxazoles from pyrrole precursors?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in situ IR to identify intermediates (e.g., nitrile oxide adducts) .

- Isotope Tracing : Use 15N-labeled hydroxylamine to track nitrogen incorporation into the isoxazole ring .

- Computational Modeling : Simulate transition states to determine energy barriers for competing pathways (e.g., [3+2] cycloaddition vs. nucleophilic attack) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.